molecular formula C26H25N5 B2798012 13-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-11-phenyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile CAS No. 442567-61-5

13-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-11-phenyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile

Cat. No.: B2798012
CAS No.: 442567-61-5
M. Wt: 407.521
InChI Key: ZGPFWTFIJVHQCQ-UHFFFAOYSA-N
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Description

13-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-11-phenyl-1,8-diazatricyclo[7400^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a phenyl group, and a pyrido[1,2-a]benzimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-11-phenyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring is functionalized with a 2-methylprop-2-enyl group through alkylation reactions. The phenyl group is then introduced via a coupling reaction, and the pyrido[1,2-a]benzimidazole core is constructed through a series of cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques can be employed to scale up the production process while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

13-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-11-phenyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

13-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-11-phenyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 13-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-11-phenyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile involves its interaction with specific molecular targets. The compound is known to bind to certain receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to changes in cellular signaling, ultimately resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles
  • 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives
  • 4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazineethanol

Uniqueness

13-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-11-phenyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile stands out due to its unique combination of structural features, which confer specific binding properties and reactivity. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

IUPAC Name

1-[4-(2-methylprop-2-enyl)piperazin-1-yl]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5/c1-19(2)18-29-12-14-30(15-13-29)25-16-21(20-8-4-3-5-9-20)22(17-27)26-28-23-10-6-7-11-24(23)31(25)26/h3-11,16H,1,12-15,18H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGPFWTFIJVHQCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1CCN(CC1)C2=CC(=C(C3=NC4=CC=CC=C4N23)C#N)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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